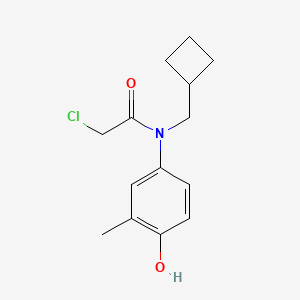

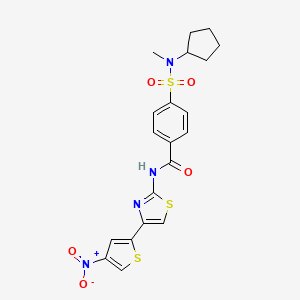

2-(3-benzoyl-6-ethyl-4-oxoquinolin-1(4H)-yl)-N-(o-tolyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

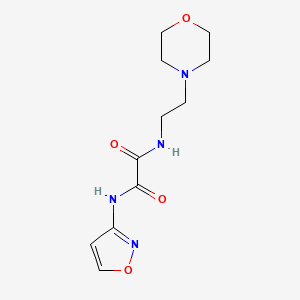

2-(3-benzoyl-6-ethyl-4-oxoquinolin-1(4H)-yl)-N-(o-tolyl)acetamide, also known as BQCA, is a small molecule that has gained significant attention in the scientific community due to its potential as a research tool for studying the function of a specific type of receptor in the brain. This receptor, called the metabotropic glutamate receptor subtype 5 (mGluR5), is believed to play a role in a variety of neurological disorders, including anxiety, depression, and addiction. In

Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

Research has demonstrated the utility of related quinolinone derivatives in the synthesis of heterocyclic compounds. For instance, Mulwad and Dalvi (2003) explored the synthesis of pyranoquinolines from aminocoumarins and ethyl benzoylacetate, further modifying these to obtain novel heterocyclic compounds with potential pharmacological activities (Mulwad & Dalvi, 2003).

Pharmacological Importance

Several studies have highlighted the pharmacological significance of oxoquinazoline derivatives, noting their anti-analgesic, anti-inflammatory, and anti-bacterial activities. Rajveer et al. (2010) synthesized substituted oxoquinazolines to investigate their pharmacological activities, emphasizing the importance of these compounds in medicinal chemistry (Rajveer et al., 2010).

Antitumor Activity

Al-Suwaidan et al. (2016) designed and synthesized a series of 3-benzyl-substituted-4(3H)-quinazolinones, evaluating their in vitro antitumor activity. This study revealed several compounds exhibiting broad-spectrum antitumor activity, highlighting the potential therapeutic applications of these molecules (Al-Suwaidan et al., 2016).

Chemical Synthesis and Improvement Processes

Mao et al. (2012) described an improved synthetic route for N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide, showcasing advancements in the cost-effective and commercial-friendly production of quinolinone derivatives (Mao et al., 2012).

Molecular Docking and Electronic Structure Analysis

Research by Halim and Ibrahim (2017) involved the synthesis of a new derivative of heteroannulated chromone, conducting DFT calculations, electronic structure analysis, and molecular docking studies. This research provides insight into the computational analysis and the potential NLO properties of quinolinone-based compounds (Halim & Ibrahim, 2017).

Analgesic and Anti-inflammatory Activities

Alagarsamy et al. (2015) synthesized novel quinazolinyl acetamides and evaluated their analgesic and anti-inflammatory activities. Their research demonstrates the therapeutic potential of these compounds, particularly in comparison to standard drugs (Alagarsamy et al., 2015).

Propriétés

IUPAC Name |

2-(3-benzoyl-6-ethyl-4-oxoquinolin-1-yl)-N-(2-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N2O3/c1-3-19-13-14-24-21(15-19)27(32)22(26(31)20-10-5-4-6-11-20)16-29(24)17-25(30)28-23-12-8-7-9-18(23)2/h4-16H,3,17H2,1-2H3,(H,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZWAZNKUKNMNDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=CC=C3)CC(=O)NC4=CC=CC=C4C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-benzoyl-6-ethyl-4-oxoquinolin-1(4H)-yl)-N-(o-tolyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2700093.png)

![2-[({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino} (2,6-dichlorophenyl)methyl)sulfanyl]acetic acid](/img/structure/B2700097.png)

![N-[(2,5-Difluorophenyl)-(3-methylsulfanylphenyl)methyl]prop-2-enamide](/img/structure/B2700098.png)

![N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2700106.png)

![[2-(4-Fluorophenyl)ethyl]isopropylamine](/img/structure/B2700109.png)

![2-{[2-Oxo-2-(2-toluidino)ethyl]sulfonyl}acetic acid](/img/structure/B2700111.png)